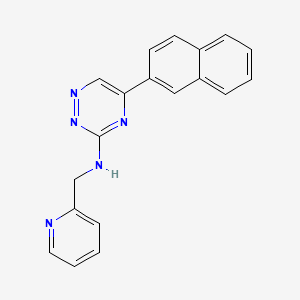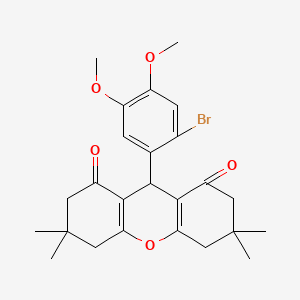![molecular formula C22H34N4 B6091808 1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6091808.png)
1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine involves the modulation of various neurotransmitter systems in the brain. The compound acts as a potent antagonist of dopamine receptors, which are involved in the regulation of mood and behavior. It also affects the levels of other neurotransmitters such as serotonin and norepinephrine, which play a crucial role in the regulation of mood, sleep, and appetite.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and multifaceted. The compound has been found to modulate various signaling pathways in the brain, leading to changes in gene expression and protein synthesis. It also affects the levels of various hormones and cytokines, which play a crucial role in the regulation of immune function and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine in lab experiments is its potent and selective pharmacological effects. The compound has been extensively studied in animal models, and its effects are well-characterized. However, one of the limitations of using this compound is its complex mechanism of action, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine. One area of interest is the development of more selective and potent analogs of the compound, which could be used to target specific neurotransmitter systems in the brain. Another area of interest is the investigation of the compound's potential use in the treatment of other medical conditions such as chronic pain and anxiety disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying the compound's pharmacological effects.
Métodos De Síntesis
The synthesis of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine involves the reaction of 2-butyl-1H-imidazole-4-carbaldehyde with N-methyl-N-(2-phenylethyl)-3-piperidinamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine has been extensively studied for its potential applications in the treatment of various medical conditions. The compound has been found to exhibit potent antipsychotic and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of drug addiction and neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(2-butyl-1H-imidazol-5-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4/c1-3-4-12-22-23-16-20(24-22)17-26-14-8-11-21(18-26)25(2)15-13-19-9-6-5-7-10-19/h5-7,9-10,16,21H,3-4,8,11-15,17-18H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDMHSQWIWGAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCCC(C2)N(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-methoxyphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B6091726.png)
![ethyl 4-(3-[2-(3,4-diethoxyphenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B6091747.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6091752.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate](/img/structure/B6091759.png)
![1-(4-chlorobenzyl)-5-(1-ethyl-1H-imidazol-5-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6091767.png)


![5-(3-bromobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091784.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-hydroxy-1-piperidinyl)-N-methylacetamide](/img/structure/B6091787.png)

![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol](/img/structure/B6091807.png)
![3-[(cycloheptylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6091812.png)
![5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091823.png)
![5-{5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6091838.png)
